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Compound of Interest

Compound Name: Methoxyacetylene

Cat. No.: B14055853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methoxyacetylene (HC≡COCH₃), also known as ethynyl methyl ether, is a highly reactive and

versatile organic compound. Its unique electronic structure, characterized by the presence of a

polarized carbon-carbon triple bond, makes it a valuable building block in organic synthesis.

This technical guide provides a comprehensive overview of the physical and chemical

properties of methoxyacetylene, including detailed experimental protocols for its synthesis

and key reactions, and workflows for its analysis. The information presented herein is intended

to be a valuable resource for researchers and professionals in the fields of chemistry and drug

development.

Physical Properties of Methoxyacetylene
The physical properties of methoxyacetylene are summarized in the table below, providing a

quick reference for its key characteristics.
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Property Value

Molecular Formula C₃H₄O

Molecular Weight 56.06 g/mol [1]

CAS Number 6443-91-0[1]

Boiling Point 50 °C at 760 mmHg[2]

Density 0.822 g/cm³[2]

Refractive Index 1.372[2]

Appearance
Not specified, likely a volatile liquid at room

temperature

Solubility
Information not readily available, but expected

to be soluble in organic solvents.

Ionization Energy 9.48 eV[3]

Chemical Properties and Reactivity
Methoxyacetylene is a reactive molecule due to the high electron density of the triple bond

and the influence of the adjacent methoxy group. Its chemical behavior is dominated by

addition reactions, cycloadditions, and polymerization.

Stability and Hazards: Methoxyacetylene is potentially explosive and poses a significant fire

hazard when exposed to heat or flames.[2][4] Upon heating to decomposition, it can emit acrid

smoke and irritating fumes.[4] As with other acetylene compounds, it should be handled with

appropriate safety precautions in a well-ventilated area, away from ignition sources.

Cycloaddition Reactions: Methoxyacetylene is an excellent substrate for various cycloaddition

reactions, a class of pericyclic reactions that form cyclic products.[5] One of the most common

types is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[6] In these

reactions, a 1,3-dipole, such as a diazomethane derivative, reacts with the alkyne (the

dipolarophile) to form a five-membered heterocyclic ring.[6][7] These reactions are often

concerted and can be highly stereospecific.[5]
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Polymerization: Like other acetylenic compounds, methoxyacetylene has the potential to

undergo polymerization. The polymerization of alkynes can proceed through different

mechanisms, leading to polymers with unique electronic and structural properties.[8][9] The

conditions for polymerization, such as the choice of catalyst, temperature, and pressure, can

significantly influence the structure and properties of the resulting polymer.[2]

Experimental Protocols
Note: The following protocols are generalized procedures based on reactions with analogous

compounds. They should be considered as a starting point and may require optimization for the

specific case of methoxyacetylene.

Synthesis of Methoxyacetylene via Elimination
This protocol describes a general method for the synthesis of an alkyne from a vinyl halide

through an elimination reaction.

Materials:

1-bromo-2-methoxyethene

Strong base (e.g., sodium amide in liquid ammonia, or potassium tert-butoxide in a suitable

solvent)

Inert solvent (e.g., tetrahydrofuran, diethyl ether)

Quenching solution (e.g., saturated aqueous ammonium chloride)

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and

a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the strong

base in the inert solvent.

Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for sodium amide in

liquid ammonia, or 0 °C for potassium tert-butoxide in THF).
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Slowly add a solution of 1-bromo-2-methoxyethene in the inert solvent to the cooled reaction

mixture via the dropping funnel.

After the addition is complete, allow the reaction to stir at the specified temperature for a set

period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

Upon completion, carefully quench the reaction by the slow addition of the quenching

solution.

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Separate the organic layer, and extract the aqueous layer with the inert solvent.

Combine the organic layers, wash with brine, and dry over the drying agent.

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude

product.

Purify the crude methoxyacetylene by distillation.

[3+2] Cycloaddition with a Diazomethane Derivative
This protocol outlines a general procedure for the [3+2] cycloaddition of an alkyne with a

diazomethane derivative to form a pyrazole.

Materials:

Methoxyacetylene

A diazomethane derivative (e.g., diazomethane, diphenyldiazomethane)

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

Procedure:

In a fume hood, dissolve methoxyacetylene in the anhydrous solvent in a suitable reaction

flask.

Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of the diazomethane derivative in the same solvent to the cooled

methoxyacetylene solution. Caution: Diazomethane and its derivatives are toxic and

potentially explosive. Handle with extreme care using appropriate safety measures.

Allow the reaction mixture to warm to room temperature and stir for several hours to

overnight, monitoring the reaction progress.

Once the reaction is complete, carefully remove the solvent under reduced pressure.

The resulting crude product, a pyrazole derivative, can be purified by column

chromatography or recrystallization.

Catalytic Polymerization of Methoxyacetylene
This protocol provides a general framework for the transition-metal-catalyzed polymerization of

an alkyne.

Materials:

Methoxyacetylene (monomer)

Transition metal catalyst (e.g., a Ziegler-Natta catalyst, or a rhodium-based catalyst)

Co-catalyst (if required)

Anhydrous and deoxygenated solvent (e.g., toluene, THF)

Procedure:

Under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the

solvent to a reaction vessel.

Introduce the catalyst and co-catalyst (if applicable) to the solvent.

Add the methoxyacetylene monomer to the catalyst solution.

Stir the reaction mixture at a controlled temperature for the desired polymerization time. The

polymerization process may be exothermic and require cooling.
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After the desired time, terminate the polymerization by adding a quenching agent (e.g.,

methanol).

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent

(e.g., methanol, hexane).

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
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Caption: Synthesis workflow for methoxyacetylene.
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Caption: [3+2] Cycloaddition of methoxyacetylene.
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Caption: General analytical workflow.

Signaling Pathways
There is no evidence in the scientific literature to suggest that methoxyacetylene, a simple

and highly reactive organic molecule, is involved in biological signaling pathways. Such

pathways typically involve complex biomolecules like proteins and nucleic acids.
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Experimental Workflows for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile organic compounds like

methoxyacetylene.[10]

Sample Preparation: A dilute solution of methoxyacetylene in a volatile organic solvent

(e.g., dichloromethane or hexane) is prepared.

Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

Separation: The sample is vaporized and carried by an inert gas through a capillary column.

The separation is based on the compound's boiling point and its interaction with the

stationary phase of the column.

Detection (MS): As the separated components elute from the column, they enter the mass

spectrometer. The molecules are ionized, and the resulting fragments are separated based

on their mass-to-charge ratio, generating a unique mass spectrum for each component.

Data Analysis: The retention time from the GC and the mass spectrum from the MS are used

to identify and quantify methoxyacetylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

[2]

Sample Preparation: A small amount of methoxyacetylene (typically 5-25 mg for ¹H NMR) is

dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2] The solution must be

homogeneous and free of particulate matter.

Analysis: The NMR tube is placed in the spectrometer. For ¹H NMR of methoxyacetylene,

one would expect to see signals corresponding to the acetylenic proton and the methyl

protons. The chemical shifts, integration, and coupling patterns of these signals provide

detailed information about the molecular structure.
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Data Processing: The acquired data is processed to generate the NMR spectrum, which is

then interpreted to confirm the structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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